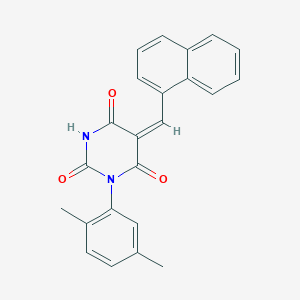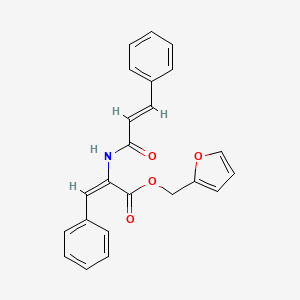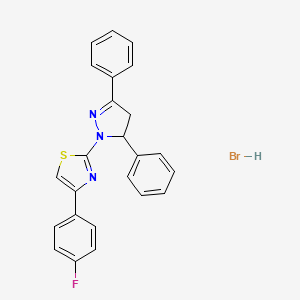
N~1~,N~1~-dibenzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-dibenzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DBP-Gly, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBP-Gly is a synthetic compound that is commonly used as a research tool in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
DBP-Gly has been widely used as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience. DBP-Gly is commonly used to study the function of G protein-coupled receptors (GPCRs), which are important targets for drug development. DBP-Gly is also used to study the structure and function of ion channels, which play a crucial role in cellular signaling. Additionally, DBP-Gly is used to study the role of neurotransmitters in the central nervous system.
Mecanismo De Acción
DBP-Gly acts as a competitive antagonist of GPCRs, specifically the metabotropic glutamate receptor subtype 5 (mGluR5). DBP-Gly binds to the active site of mGluR5 and prevents the binding of glutamate, which is the endogenous ligand for this receptor. This results in the inhibition of downstream signaling pathways, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
DBP-Gly has been shown to have various biochemical and physiological effects. In vitro studies have shown that DBP-Gly inhibits the activation of mGluR5 and reduces the release of neurotransmitters such as glutamate and dopamine. In vivo studies have shown that DBP-Gly has anxiolytic and antipsychotic effects, and can improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBP-Gly has several advantages as a research tool, including its high potency and selectivity for mGluR5, its stability in aqueous solutions, and its ability to penetrate the blood-brain barrier. However, DBP-Gly also has some limitations, including its relatively high cost, the need for specialized equipment for its synthesis, and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research involving DBP-Gly. One direction is to study the role of mGluR5 in various neurological and psychiatric disorders, and to develop novel therapeutics targeting this receptor. Another direction is to investigate the potential of DBP-Gly as a tool for studying the function of ion channels and other GPCRs. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing DBP-Gly and other related compounds.
Métodos De Síntesis
DBP-Gly is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of N-benzylglycine with 3-bromobenzyl bromide in the presence of a base to form N~1~,N~1~-dibenzyl-N~2~-(3-bromophenyl)glycinamide. This intermediate compound is then reacted with methylsulfonyl chloride to form DBP-Gly.
Propiedades
IUPAC Name |
N,N-dibenzyl-2-(3-bromo-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-30(28,29)26(22-14-8-13-21(24)15-22)18-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJMICUNIAFMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4893259.png)
![N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide](/img/structure/B4893266.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4893272.png)
![isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B4893284.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-bromobenzyl)piperazine](/img/structure/B4893289.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4893293.png)

![N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4893308.png)

![1-chloro-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]benzene](/img/structure/B4893323.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893339.png)

